

# Assessing the Pro-Cognitive Effects of JNJ-1930942 Against Established Benchmarks

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: JNJ-1930942

Cat. No.: B608207

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-cognitive effects of **JNJ-1930942**, a positive allosteric modulator (PAM) of the  $\alpha 7$  nicotinic acetylcholine receptor (nAChR), against three established benchmarks: Donepezil, an acetylcholinesterase inhibitor; Memantine, an NMDA receptor antagonist; and Ampakines, a class of AMPA receptor PAMs. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical data, experimental methodologies, and underlying signaling pathways to facilitate an objective assessment of **JNJ-1930942**'s potential as a cognitive enhancer.

## Performance Overview and Data Summary

**JNJ-1930942** has demonstrated pro-cognitive potential in preclinical studies by enhancing synaptic plasticity and correcting sensory gating deficits. The following tables summarize the quantitative data from key experiments, comparing the performance of **JNJ-1930942** with the benchmark compounds.

### Table 1: Comparative Efficacy in Long-Term Potentiation (LTP) Enhancement

Long-term potentiation is a cellular mechanism underlying learning and memory. The data below compares the ability of each compound to enhance LTP in hippocampal brain slices.

| Compound         | Animal Model             | Brain Region  | LTP Induction Protocol             | Concentration/Dose | Key Result: % Increase in fEPSP Slope (Mean $\pm$ SEM) | Citation            |
|------------------|--------------------------|---------------|------------------------------------|--------------------|--|---------------------|
| JNJ-1930942      | Mouse                    | Dentate Gyrus | Weak theta-burst stimulation (TBS) | 1 $\mu$ M          | 149 $\pm$ 10% of baseline                              | <a href="#">[1]</a> |
| Donepezil        | Rat                      | CA1           | High-frequency stimulation (HFS)   | 0.5 $\mu$ M        | 194.4 $\pm$ 16.7% of baseline                          |                     |
| Memantine        | Rat                      | CA1           | Theta-frequency primed bursts      | 5-10 mg/kg (i.p.)  | Significantly higher LTP compared to saline control    | <a href="#">[2]</a> |
| Ampakine (CX546) | Rat (organotypic slices) | CA1           | High-frequency stimulation (HFS)   | Not specified      | Prolonged and enhanced potentiation upon LTP induction | <a href="#">[3]</a> |

## Table 2: Comparative Efficacy in Auditory Sensory Gating

Auditory sensory gating, often measured by the P20/N40 auditory evoked potential ratio in DBA/2 mice, is a model of sensory filtering deficits observed in cognitive disorders like schizophrenia. A lower ratio indicates improved sensory gating.

| Compound    | Animal Model | Auditory Gating Paradigm                             | Route of Administration | Dose     | Key Result: Effect on T:C Ratio (Test:Control)   | Citation            |
|-------------|--------------|--|-------------------------|----------|--|---------------------|
| JNJ-1930942 | DBA/2 Mouse  | P20/N40 Auditory Evoked Potential                    | Subcutaneous (s.c.)     | 10 mg/kg | Significant decrease in T:C ratio for 40 min   |                     |
| Donepezil   | N/A          | Data on P20/N40 in DBA/2 mice not readily available. | N/A                     | N/A      | Donepezil has been shown to improve auditory processing. <a href="#">[4]</a> <a href="#">[5]</a> |                     |
| Memantine   | Rat          | Prepulse Inhibition (PPI) of Acoustic Startle        | Intraperitoneal (i.p.)  | 10 mg/kg | Increased prepulse inhibition  | <a href="#">[2]</a> |
| Ampakine    | N/A          | Data on P20/N40 in DBA/2 mice not readily available. | N/A                     | N/A      | Amphetamine-sensitized rats show disrupted sensorimotor gating. <a href="#">[6]</a>              |                     |

## Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to allow for critical evaluation and replication of the findings.

## Long-Term Potentiation (LTP) in Hippocampal Slices

- **Animal Model and Slice Preparation:** Transverse hippocampal slices (350-400  $\mu\text{m}$  thick) are prepared from adult male mice or rats. After dissection in ice-cold artificial cerebrospinal fluid (aCSF), slices are allowed to recover for at least 1 hour in an interface or submerged chamber continuously perfused with oxygenated (95%  $\text{O}_2$ /5%  $\text{CO}_2$ ) aCSF at room temperature or 32°C. The composition of aCSF is typically (in mM): 124 NaCl, 3 KCl, 1.25  $\text{NaH}_2\text{PO}_4$ , 26  $\text{NaHCO}_3$ , 2  $\text{MgSO}_4$ , 2  $\text{CaCl}_2$ , and 10 D-glucose.<sup>[7]</sup>
- **Electrophysiological Recording:** A stimulating electrode is placed in the stratum radiatum of the CA1 or the medial perforant path of the dentate gyrus to evoke field excitatory postsynaptic potentials (fEPSPs). A recording electrode is placed in the dendritic layer of the corresponding region. Baseline responses are recorded every 30 seconds for at least 20 minutes before LTP induction.
- **LTP Induction:**
  - For **JNJ-1930942**: A weak theta-burst stimulation (TBS) protocol, which does not induce LTP on its own, is used. This typically consists of a burst of 4 pulses at 100 Hz, repeated at 200 ms intervals.
  - For Donepezil and Ampakines: A standard high-frequency stimulation (HFS) protocol is often used, consisting of one or more trains of 100 Hz stimulation for 1 second.
  - For Memantine: Theta-frequency primed bursts are used.
- **Data Analysis:** The initial slope of the fEPSP is measured and expressed as a percentage of the pre-LTP baseline. The magnitude of LTP is quantified as the average percentage increase in the fEPSP slope during a defined post-induction period (e.g., 50-60 minutes).

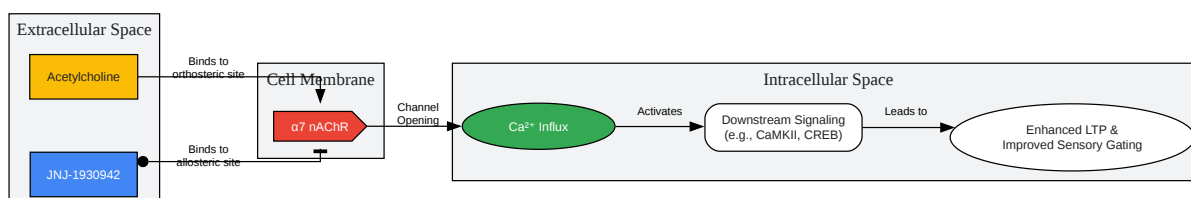
## Auditory Sensory Gating in DBA/2 Mice

- **Animal Model:** Male DBA/2 mice, which exhibit a naturally occurring deficit in auditory sensory gating, are used.
- **Surgical Implantation:** Mice are anesthetized and have recording electrodes implanted stereotactically into the hippocampus. A reference electrode is placed over the cerebellum.

- **Auditory Stimulation and Recording:** After a recovery period, mice are placed in a sound-attenuating chamber. The auditory gating paradigm consists of a paired-click stimulus (S1 and S2) delivered through a speaker. The two clicks are typically identical and separated by a 500 ms inter-stimulus interval. Auditory evoked potentials (AEPs) are recorded in response to the clicks.
- **Data Analysis:** The amplitudes of the P20 and N40 components of the AEP are measured for both the conditioning (S1) and test (S2) stimuli. The T:C (Test:Control) ratio is calculated as the amplitude of the N40 response to S2 divided by the amplitude of the N40 response to S1. A lower T:C ratio indicates better sensory gating. The effect of the test compound is assessed by comparing the T:C ratio before and after drug administration.

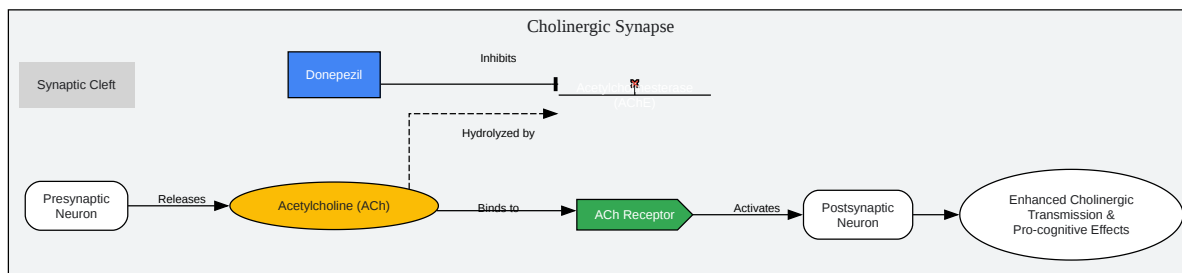
## Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways through which **JNJ-1930942** and the benchmark compounds exert their pro-cognitive effects.



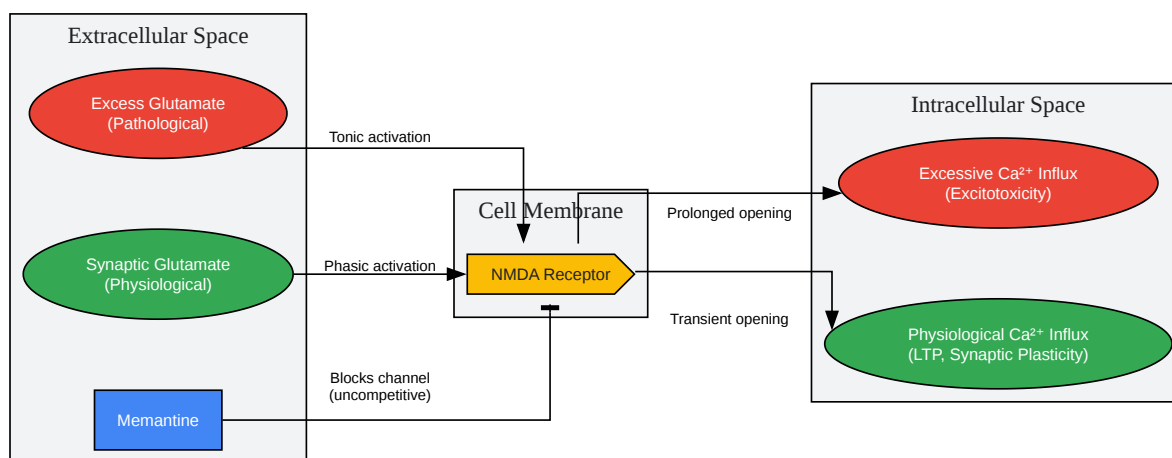
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### JNJ-1930942 Signaling Pathway



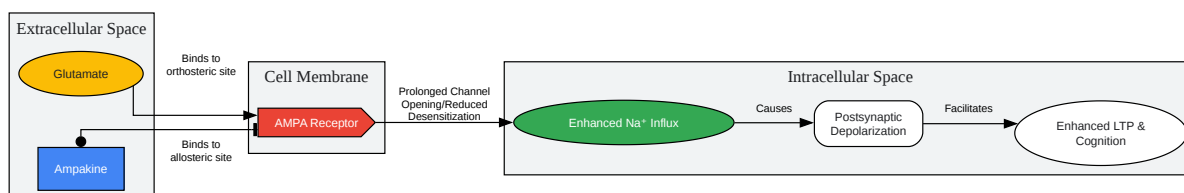
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## Donepezil Mechanism of Action



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## Memantine Mechanism of Action

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## Ampakine Mechanism of Action

## Conclusion

**JNJ-1930942** demonstrates a promising pro-cognitive profile in preclinical models, particularly in its ability to enhance LTP and ameliorate sensory gating deficits. Its mechanism as a positive allosteric modulator of the  $\alpha 7$  nAChR offers a distinct approach compared to the established benchmarks of donepezil, memantine, and ampakines.

- Versus Donepezil: **JNJ-1930942** acts directly on a specific receptor subtype to modulate synaptic plasticity, whereas donepezil broadly increases acetylcholine levels. This may offer a more targeted therapeutic effect with a potentially different side-effect profile.
- Versus Memantine: While both compounds modulate glutamatergic signaling, **JNJ-1930942** enhances it via the cholinergic system, whereas memantine acts as an antagonist at NMDA receptors to reduce excitotoxicity. Their mechanisms are complementary and could potentially be used in combination.
- Versus Ampakines: Both **JNJ-1930942** and ampakines are positive allosteric modulators that enhance synaptic plasticity. However, they target different receptor systems ( $\alpha 7$  nAChR vs. AMPA receptors), suggesting they may have different efficacies in specific cognitive domains and patient populations.

Further head-to-head preclinical studies using a wider range of cognitive tasks are warranted to fully elucidate the comparative efficacy and therapeutic potential of **JNJ-1930942**. The data presented in this guide provides a solid foundation for such future investigations and for informing the ongoing development of novel pro-cognitive therapies.

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- To cite this document: BenchChem. [Assessing the Pro-Cognitive Effects of JNJ-1930942 Against Established Benchmarks]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608207#assessing-jnj-1930942-pro-cognitive-effects-against-benchmarks]

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